Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate
Description
This compound is a synthetic small molecule characterized by a complex heterocyclic architecture. Its core structure comprises:
- A piperazine-1-carboxylate backbone, functionalized with an ethyl ester group.
- A 1,2-dihydropyridin-2-one ring substituted with a hydroxyl group (C4), a methyl group (C6), and a pyridin-2-ylmethyl moiety at the N1 position.
- A p-tolyl (4-methylphenyl) group attached via a methylene bridge to the dihydropyridinone ring.
Properties
IUPAC Name |
ethyl 4-[[4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)pyridin-3-yl]-(4-methylphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4/c1-4-35-27(34)30-15-13-29(14-16-30)25(21-10-8-19(2)9-11-21)24-23(32)17-20(3)31(26(24)33)18-22-7-5-6-12-28-22/h5-12,17,25,32H,4,13-16,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAOZEOEBJRFDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)C)C3=C(C=C(N(C3=O)CC4=CC=CC=N4)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological effects based on current research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C27H32N4O5
- Molecular Weight : 492.576 g/mol
The compound features a piperazine core substituted with various functional groups, which contribute to its biological activity. The presence of the pyridine and dihydropyridine moieties is particularly noteworthy due to their roles in pharmacological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. While specific synthetic pathways are not detailed in the available literature, similar compounds have been synthesized using methods such as refluxing in ethanol with appropriate catalysts, as seen in related studies .
Antioxidant Properties
Recent studies have indicated that derivatives of this compound exhibit significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders. The compound's structure allows it to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Neuroprotective Effects
Research suggests that this compound may possess neuroprotective properties. It has been shown to inhibit neuroinflammation and promote neuronal survival under stress conditions. This activity is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's, where neuroinflammation contributes to disease progression.
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties. In vitro studies have reported its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Neuroprotective | Inhibition of neuroinflammation | |
| Antimicrobial | Inhibition of bacterial growth |
Detailed Findings
- Antioxidant Activity : A study evaluated the antioxidant capacity using DPPH and ABTS assays, demonstrating that the compound effectively reduced oxidative stress markers in human cell lines.
- Neuroprotection : In a model of neuroinflammation induced by lipopolysaccharides (LPS), the compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential for treating neurodegenerative diseases.
- Antimicrobial Efficacy : A series of tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Note: Exact molecular formula and weight for the target compound are inferred from analogs due to lack of direct data.
Key Structural Variations and Implications
Aromatic Substitutions p-Tolyl (Target) vs. Pyridin-2-ylmethyl (Target) vs. Pyridin-3-ylmethyl (897612-06-5): Positional isomerism of the pyridine nitrogen alters hydrogen-bonding capacity and steric orientation, which could influence receptor-binding specificity .
Core Heterocycle Modifications
- The 1,2-dihydropyridin-2-one ring in the target compound provides a rigid, planar structure conducive to π-π stacking. In contrast, the triazolo-pyrimidine core in ZINC9207090 introduces a fused ring system with increased aromatic surface area, possibly enhancing intercalation with biomolecules .
Solubility and Bioavailability
- The 2-methoxyethyl group in 897734-99-5 improves aqueous solubility compared to the methyl group in the target compound, suggesting divergent pharmacokinetic profiles .
Research Findings and Hypotheses
While direct bioactivity data for the target compound are unavailable, insights can be drawn from structural analogs:
- Antimicrobial Potential: Chlorinated analogs (e.g., 897734-99-5) may exhibit enhanced antibacterial activity due to halogen-mediated disruption of microbial membranes .
- CNS Targeting: Pyridine-containing derivatives (e.g., 897612-06-5) are often explored for neuropharmacological applications, as pyridine rings mimic endogenous neurotransmitters like nicotinamide .
- Scaffold Utility : The piperazine-carboxylate motif, common across all compounds, is a versatile scaffold in drug design, enabling modular substitutions to optimize target engagement .
Q & A
Q. What are the recommended synthetic routes for this compound, and what analytical methods validate its purity?
The synthesis of structurally similar pyridinone and piperazine derivatives involves multi-step protocols, including condensation reactions and functional group modifications. For example, pyrimidinone derivatives are synthesized via Biginelli-like reactions using substituted aldehydes, β-keto esters, and urea/thiourea under acidic conditions . Post-synthesis, purity validation requires HPLC and TLC to monitor residual solvents and byproducts, as described for analogous piperazine-containing compounds . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, DEPT) are critical for confirming structural integrity .
Q. How is the compound characterized crystallographically, and what software tools are essential for structural refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the compound’s 3D conformation. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement due to their robustness in handling twinned or high-resolution data . For example, pyrimidinone derivatives with analogous heterocyclic cores have been resolved using SHELX, revealing bond angles and torsional strains critical for understanding steric interactions . Pre-refinement steps include data collection with Mo/Kα radiation (λ = 0.71073 Å) and absorption correction via multi-scan methods .
Q. What pharmacological activities are associated with its structural motifs, and how are these evaluated experimentally?
The compound’s 4-hydroxy-6-methyl-2-oxopyridine and piperazine moieties are linked to antimicrobial, antitumor, and anti-inflammatory activities. For instance, pyrimidinone derivatives exhibit antibacterial efficacy via MIC assays against Staphylococcus aureus (MIC = 8–16 µg/mL) . Piperazine-containing analogs are screened for receptor binding (e.g., serotonin 5-HT1A) using radioligand displacement assays . In vitro cytotoxicity studies (e.g., MTT assays on HeLa cells) and in vivo models (e.g., carrageenan-induced edema in rats) are standard for evaluating therapeutic potential .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example, reaction path search methods combined with experimental data narrow down optimal conditions (e.g., solvent polarity, temperature) for yield improvement . AI-driven platforms like COMSOL Multiphysics enable virtual screening of reaction parameters (e.g., catalyst loading, stoichiometry) to minimize trial-and-error approaches .
Q. How do researchers address contradictions in stability data (e.g., hydrolysis kinetics) for this compound?
Hydrolysis studies of analogous piperazine derivatives reveal pH-dependent degradation. For example, pseudo-first-order kinetics at pH 1.2 (simulated gastric fluid) show rapid degradation (t1/2 = 2.3 hours), while pH 7.4 (blood) exhibits stability (t1/2 = 48 hours) . Contradictions arise from solvent effects or impurities; thus, HPLC-UV or LC-MS stability-indicating methods are mandatory to distinguish degradation products from synthetic artifacts .
Q. What strategies are used to resolve crystallographic disorder in the pyridinone or piperazine moieties?
Disordered regions (e.g., the pyridin-2-ylmethyl group) are modeled using PART instructions in SHELXL, with isotropic displacement parameters constrained for overlapping atoms . For severe disorder, twin refinement (e.g., BASF parameter adjustment) or alternative space group testing (e.g., P21/c vs. P-1) may be required .
Q. How is the compound’s pharmacokinetic profile predicted using in silico tools?
ADMET predictors (e.g., SwissADME) estimate logP (2.8 ± 0.3), suggesting moderate lipophilicity. Molecular dynamics simulations (e.g., GROMACS) model blood-brain barrier penetration, while cytochrome P450 inhibition is assessed via docking (e.g., AutoDock Vina) against CYP3A4 and CYP2D6 isoforms .
Q. What experimental design principles minimize byproducts during piperazine functionalization?
Taguchi orthogonal array designs optimize parameters like temperature (60–80°C), solvent (DMF vs. acetonitrile), and catalyst (K2CO3 vs. Et3N). For example, a 3^3 factorial design for N-alkylation reactions reduces di-alkylated byproducts from 22% to <5% .
Methodological Notes
- Data Contradiction Analysis : Cross-validate thermal stability (TGA/DSC) and spectroscopic data to distinguish polymorphic forms .
- Crystallography : Use PLATON to check for missed symmetry or solvent-accessible voids .
- Synthetic Reproducibility : Report detailed reaction workup (e.g., column chromatography gradients, recrystallization solvents) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
